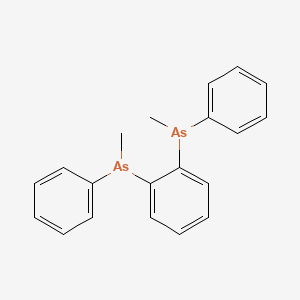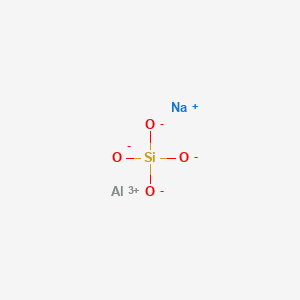
aluminum;sodium;silicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum sodium silicate is a compound that belongs to the family of aluminosilicates. These compounds are composed of aluminum, silicon, and oxygen atoms, with sodium as a cation. They are commonly found in nature as minerals and are also synthesized for various industrial applications. Aluminum sodium silicate is known for its unique properties, including high thermal stability, chemical resistance, and ion-exchange capabilities .
准备方法
Synthetic Routes and Reaction Conditions
Aluminum sodium silicate can be synthesized through various methods. One common method involves the reaction of sodium silicate with aluminum sulfate under controlled conditions. The reaction typically occurs in an aqueous medium, and the resulting product is filtered, washed, and dried to obtain aluminum sodium silicate .
Industrial Production Methods
In industrial settings, aluminum sodium silicate is often produced using a sol-gel process. This method involves the hydrolysis and condensation of alkoxides, followed by drying and calcination to form the final product. Another method involves the direct fusion of sodium carbonate, aluminum oxide, and silica at high temperatures, followed by rapid cooling to form the desired compound .
化学反应分析
Types of Reactions
Aluminum sodium silicate undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, aluminum sodium silicate can undergo oxidation reactions.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like hydrogen.
Substitution: Substitution reactions are common, where sodium ions can be exchanged with other cations such as potassium or calcium.
Common Reagents and Conditions
Common reagents used in reactions with aluminum sodium silicate include hydrochloric acid, sulfuric acid, and sodium hydroxide. Reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving aluminum sodium silicate depend on the specific reaction type. For example, oxidation reactions may produce aluminum oxide and silicon dioxide, while substitution reactions can yield various aluminosilicate minerals .
科学研究应用
Aluminum sodium silicate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrocracking.
Biology: In biological research, aluminum sodium silicate is used as a molecular sieve for protein purification and separation.
Medicine: It is utilized in drug delivery systems due to its biocompatibility and ability to encapsulate active pharmaceutical ingredients.
Industry: Aluminum sodium silicate is employed in the production of ceramics, glass, and as an additive in detergents and paints
作用机制
The mechanism of action of aluminum sodium silicate involves its ability to interact with various molecular targets. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In drug delivery, aluminum sodium silicate encapsulates active ingredients, protecting them from degradation and allowing for controlled release. The ion-exchange properties of aluminum sodium silicate also play a crucial role in its mechanism of action, enabling it to capture and release specific ions under certain conditions .
相似化合物的比较
Similar Compounds
Aluminum silicate: Composed of aluminum, silicon, and oxygen, without sodium. It has similar properties but lacks the ion-exchange capabilities of aluminum sodium silicate.
Calcium aluminosilicate: Contains calcium instead of sodium, offering different ion-exchange properties and thermal stability.
Potassium aluminosilicate: Contains potassium, providing unique ion-exchange characteristics and applications in different industrial processes
Uniqueness
Aluminum sodium silicate is unique due to its combination of high thermal stability, chemical resistance, and ion-exchange capabilities. These properties make it suitable for a wide range of applications, from catalysis to drug delivery, setting it apart from other similar compounds .
属性
CAS 编号 |
12003-51-9 |
|---|---|
分子式 |
AlNaO4Si |
分子量 |
142.05 g/mol |
IUPAC 名称 |
aluminum;sodium;silicate |
InChI |
InChI=1S/Al.Na.O4Si/c;;1-5(2,3)4/q+3;+1;-4 |
InChI 键 |
OKSRBEMKUSZPOX-UHFFFAOYSA-N |
规范 SMILES |
[O-][Si]([O-])([O-])[O-].[Na+].[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


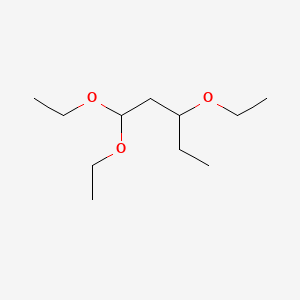

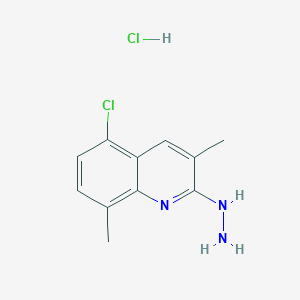
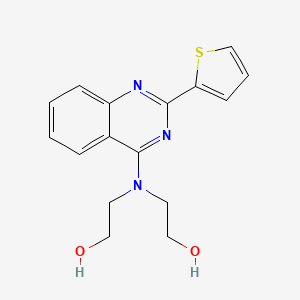
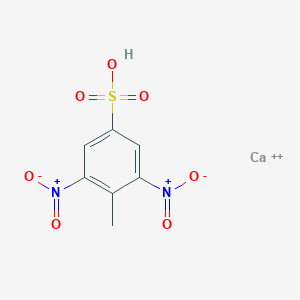
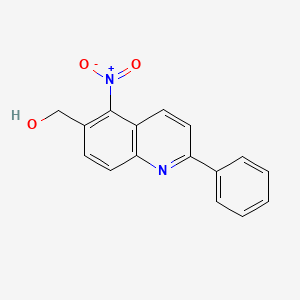

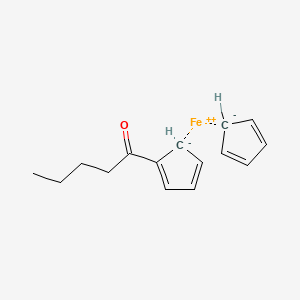
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)
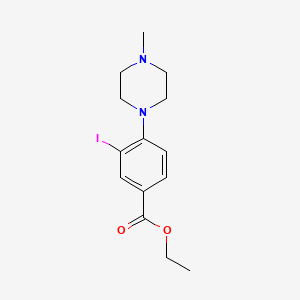
![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
